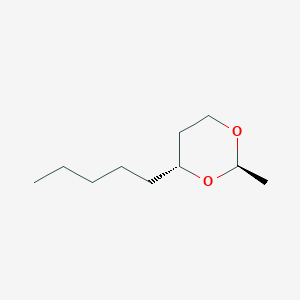![molecular formula C15H20O2 B12556079 Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)- CAS No. 145625-63-4](/img/structure/B12556079.png)
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is an organic compound with the molecular formula C12H14O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- typically involves the reaction of 1,3-benzodioxole with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic addition mechanism, forming the spiro compound as the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Substituted spiro compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the design of novel organic compounds and materials .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is explored for its potential use in drug development. Its unique structure and chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1,3-benzodioxole-2,1’-cyclohexane]
- Spiro[1,3-benzodioxole-2,1’-cyclopentane]
- Spiro[1,3-benzodioxole-2,1’-cycloheptane]
Uniqueness
Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is unique due to its specific substitution pattern at the spiro carbon. This substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar spiro compounds .
Eigenschaften
CAS-Nummer |
145625-63-4 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
4-propan-2-ylspiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-7-6-8-13-14(12)17-15(16-13)9-4-3-5-10-15/h6-8,11H,3-5,9-10H2,1-2H3 |
InChI-Schlüssel |
QYUMZZUYPZANGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C(=CC=C1)OC3(O2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


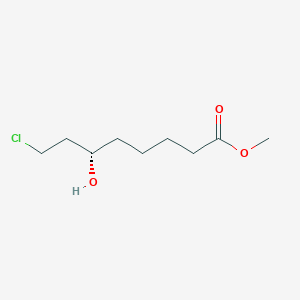
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)


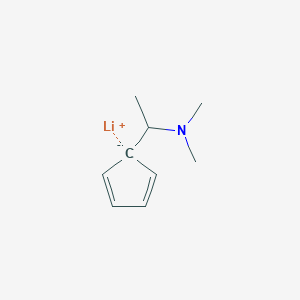
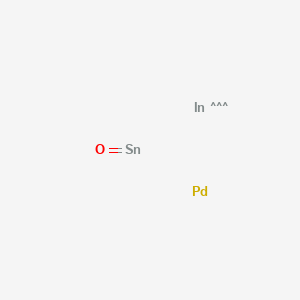
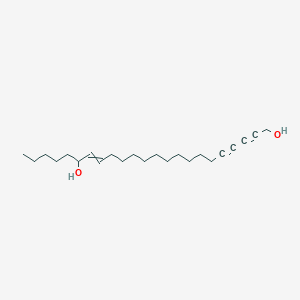
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
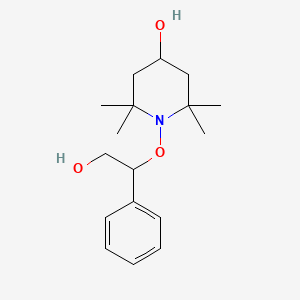
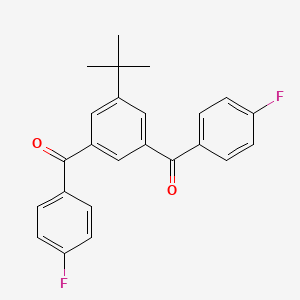

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
